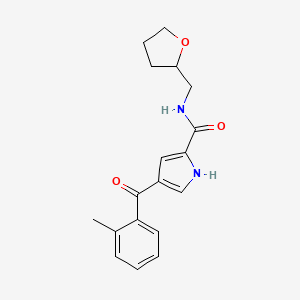![molecular formula C11H12N2O3S B3141362 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-35-3](/img/structure/B3141362.png)
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
概要
説明
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonyl group attached to a methylphenyl ring, which is further connected to an imidazol-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure efficient production. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be used to achieve the desired quality of the final product .
化学反応の分析
Types of Reactions
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazol-2-one derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, thereby inhibiting their activity. This inhibition can modulate various biological pathways, such as the cyclooxygenase (COX) pathway, which is involved in inflammation . The compound’s ability to inhibit COX enzymes makes it a potential candidate for anti-inflammatory drug development .
類似化合物との比較
Similar Compounds
4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide core.
1-methyl-4-(4-{[4-(4-methylphenoxy)phenyl]sulfonyl}phenoxy)benzene: Contains a phenoxy group instead of an imidazol-2-one core.
2-(4-methylsulfonylphenyl)indole derivatives: Indole core with a similar sulfonyl group.
Uniqueness
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one stands out due to its imidazol-2-one core, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
3-methyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-8-3-5-9(6-4-8)17(15,16)10-7-13(2)11(14)12-10/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXXOHLXEROGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B3141279.png)
![Methyl 4-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3141283.png)
![Methyl 4-[4-(2-naphthylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B3141285.png)
![4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3141301.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B3141302.png)
![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]propanohydrazide](/img/structure/B3141309.png)
![4-{5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B3141317.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenoxy)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141318.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole](/img/structure/B3141328.png)
![Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3141330.png)



![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)
